molecular formula C17H28N4O2 B11828748 tert-Butyl (1-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-yl)carbamate

tert-Butyl (1-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-yl)carbamate

Cat. No.: B11828748
M. Wt: 320.4 g/mol
InChI Key: WNUYUWCIZOJUKT-UHFFFAOYSA-N
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Description

tert-Butyl (1-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperazine ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-yl)carbamate typically involves multi-step procedures. One common method starts with the preparation of tert-butyl carbamate, which is then reacted with 1-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-ol under specific conditions to form the desired compound . The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as amines and halides, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted piperazine derivatives.

Scientific Research Applications

tert-Butyl (1-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl (1-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-yl)carbamate involves its interaction with specific molecular targets. The piperazine ring and pyridine moiety allow the compound to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (2-(piperazin-1-yl)ethyl)carbamate
  • tert-Butyl (S)-(1-(4-(pyrimidin-2-yl)piperazin-1-yl)propan-2-yl)carbamate

Uniqueness

tert-Butyl (1-(4-(pyridin-2-yl)piperazin-1-yl)propan-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C17H28N4O2

Molecular Weight

320.4 g/mol

IUPAC Name

tert-butyl N-[1-(4-pyridin-2-ylpiperazin-1-yl)propan-2-yl]carbamate

InChI

InChI=1S/C17H28N4O2/c1-14(19-16(22)23-17(2,3)4)13-20-9-11-21(12-10-20)15-7-5-6-8-18-15/h5-8,14H,9-13H2,1-4H3,(H,19,22)

InChI Key

WNUYUWCIZOJUKT-UHFFFAOYSA-N

Canonical SMILES

CC(CN1CCN(CC1)C2=CC=CC=N2)NC(=O)OC(C)(C)C

Origin of Product

United States

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